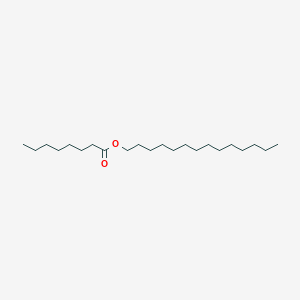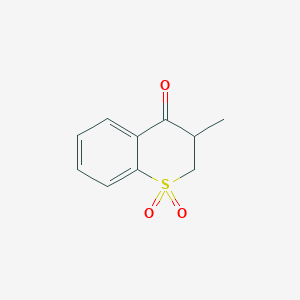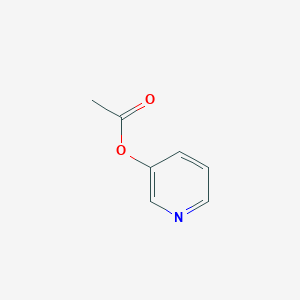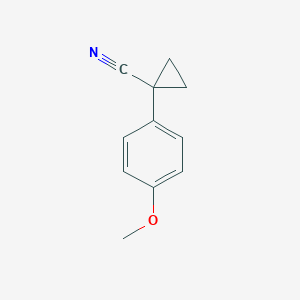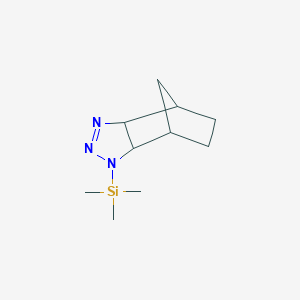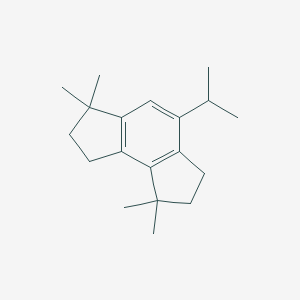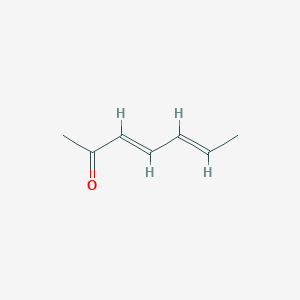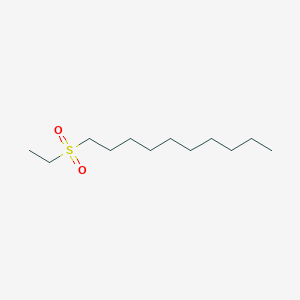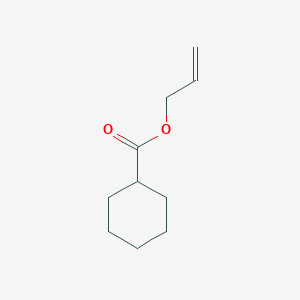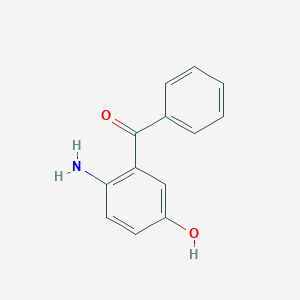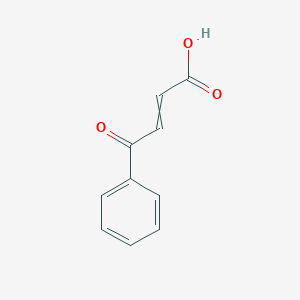![molecular formula C11H16N6 B097719 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 17050-86-1](/img/structure/B97719.png)
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine, also known as CPI-455, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPI-455 belongs to the class of triazolopyrimidine compounds and is known to exhibit potent inhibitory activity against the protein kinase CK1δ, which is involved in various cellular processes.
Mechanism Of Action
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine exerts its pharmacological effects by selectively inhibiting the protein kinase CK1δ, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK1δ is also involved in the Wnt/β-catenin signaling pathway, which plays a critical role in the development and progression of various cancers. By inhibiting CK1δ, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine suppresses the Wnt/β-catenin signaling pathway, leading to the inhibition of tumor growth and metastasis.
Biochemical And Physiological Effects
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent inhibitory activity against CK1δ with an IC50 value of 1.8 nM. In addition, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. In animal models, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent antitumor activity, improve cognitive function, and regulate glucose metabolism.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is its potent inhibitory activity against CK1δ, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the major limitations of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is its relatively low selectivity for CK1δ, which may lead to off-target effects. In addition, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine may exhibit toxicity at high doses, which may limit its clinical application.
Future Directions
There are several future directions for the research and development of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine. One of the major future directions is to improve the selectivity of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine for CK1δ, which may reduce off-target effects and improve its therapeutic index. Another future direction is to investigate the potential of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine in combination with other anticancer drugs or radiation therapy, which may enhance its antitumor activity. Finally, further studies are needed to investigate the potential of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine in other diseases, including neurodegenerative disorders and metabolic disorders.
Synthesis Methods
The synthesis of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine involves a multi-step process that begins with the preparation of the intermediate compound 3-cyclopentyl-6-(dimethylamino)pyridin-2-amine. This compound is then reacted with triethyl orthoformate and sodium azide to obtain the key intermediate 3-cyclopentyl-1,2,4-triazolo[4,3-b]pyridazine. Finally, the target compound 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is obtained by reacting the intermediate with dimethylamine in the presence of a palladium catalyst.
Scientific Research Applications
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent antitumor activity by inhibiting the CK1δ-mediated Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. In neurodegenerative disorders, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In metabolic disorders, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.
properties
CAS RN |
17050-86-1 |
|---|---|
Product Name |
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine |
Molecular Formula |
C11H16N6 |
Molecular Weight |
232.29 g/mol |
IUPAC Name |
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H16N6/c1-16(2)10-9-11(13-7-12-10)17(15-14-9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
KYKGBUKRFXVINB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=NN2C3CCCC3 |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=NN2C3CCCC3 |
Other CAS RN |
17050-86-1 |
synonyms |
v-Triazolo[4,5-d]pyrimidine,(3H),3-cyclopentyl-7-dimethylamino- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



